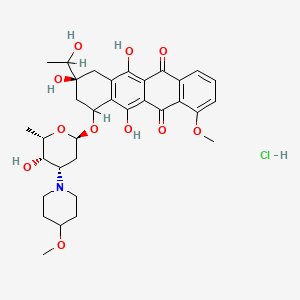![molecular formula C13H11F3O5 B15347870 Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is a chemical compound with the molecular formula C₁₃H₁₁F₃O₅ and a molecular weight of 304.22 g/mol. This compound is characterized by its trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate typically involves the following steps:
Trifluoromethylation: The starting material, 4-(trifluoromethoxy)benzoic acid, undergoes trifluoromethylation to introduce the trifluoromethoxy group.
Esterification: The resulting trifluoromethoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate is compared with other similar compounds, such as ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate and ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate These compounds share structural similarities but differ in their functional groups and reactivity
List of Similar Compounds
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)benzene)butanoate
Ethyl 2,4-dioxo-4-(4-(trifluoromethyl)benzene)butanoate
This comprehensive overview provides a detailed understanding of ethyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H11F3O5 |
|---|---|
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate |
InChI |
InChI=1S/C13H11F3O5/c1-2-20-12(19)11(18)7-10(17)8-3-5-9(6-4-8)21-13(14,15)16/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
NSVNIZKGEPOWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


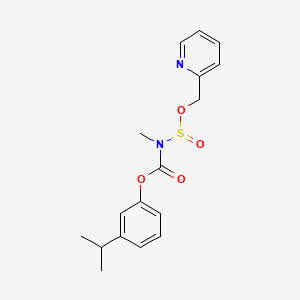
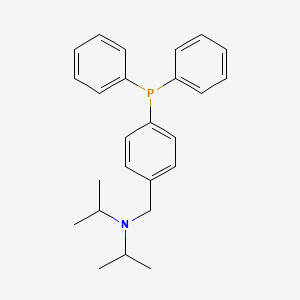
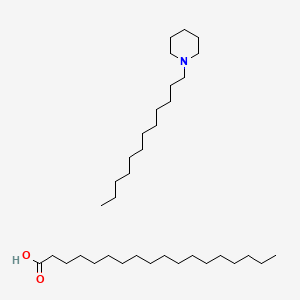
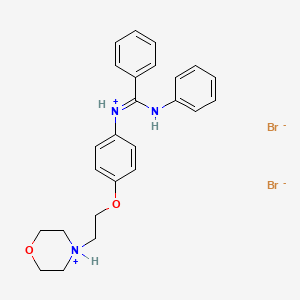
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
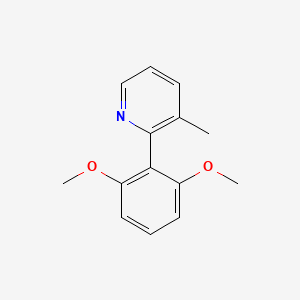
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
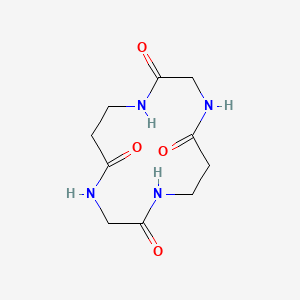

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
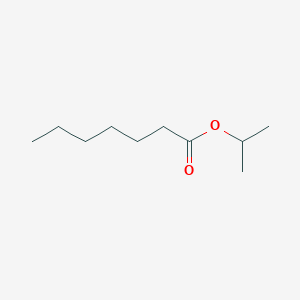
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
